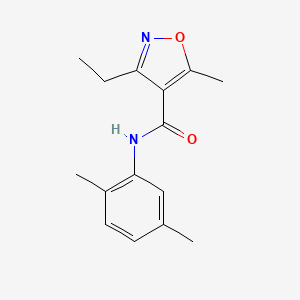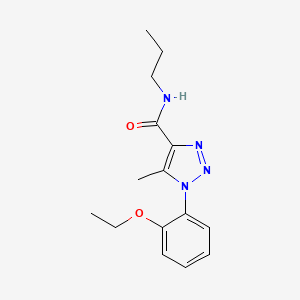
1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives typically involves the use of "click chemistry," a term describing reactions that are modular, wide in scope, give very high yields, and generate only harmless byproducts. For instance, Chen, Liu, and Chen (2010) described an efficient route for synthesizing ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, a related compound, showcasing the versatility of triazole synthesis methodologies (Chen, Liu, & Chen, 2010).
Molecular Structure Analysis
Molecular structure analysis of triazole compounds often reveals interesting aspects such as molecular conformation and packing. Shen et al. (2013) conducted an analysis on similar triazole carboxamides, finding that intermolecular hydrogen bonding plays a significant role in stabilizing their molecular structure (Shen, Chen, Wu, & Dong, 2013).
Chemical Reactions and Properties
Triazole compounds typically exhibit a range of chemical reactions due to their versatile chemical structure. For example, Ikemoto et al. (2005) demonstrated the synthesis of a CCR5 antagonist involving a series of chemical reactions typical for triazole derivatives (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, can be quite varied. Kariuki et al. (2022) synthesized a triazole compound and determined its structure via X-ray diffraction, a common method for elucidating the physical properties of such molecules (Kariuki, Abdel-Wahab, Farahat, & El‐Hiti, 2022).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Some novel derivatives related to the triazole family, including those with ethoxyphenyl groups, have been synthesized and evaluated for their antimicrobial activities. The study by Bektaş et al. (2010) demonstrates the synthesis of various triazole derivatives and their potential in combating microbial infections. Their research highlights the importance of triazole compounds in developing new antimicrobial agents, showcasing the relevance of chemical structures like "1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide" in medicinal chemistry (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
CCR5 Antagonists for HIV Treatment
The practical synthesis of orally active CCR5 antagonists, which are crucial for HIV treatment, has been developed, indicating the utility of similar compounds in creating potent drugs. The work by Ikemoto et al. (2005) outlines an efficient method for synthesizing CCR5 antagonists, underscoring the chemical's potential in therapeutic applications (T. Ikemoto, Tatsuya Ito, Atsuko Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005).
Antimicrobial Activity of Triazole Derivatives
Further expanding on antimicrobial properties, Fandaklı et al. (2012) investigated new triazole derivatives, highlighting their significant activity against various microorganisms. This study provides insight into the role of triazole compounds in the development of new antimicrobial agents, reinforcing the importance of exploring the applications of compounds similar to "1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide" (S. Fandaklı, Serap Başoğlu, H. Bektaş, Meltem Yolal, A. Demirbaş, S. Karaoglu, 2012).
Heterocyclic Chemistry and Isomerisation Studies
The study on heterocyclic chemistry and thermally induced isomerization by Nishiwaki et al. (1974) explores the reactivity and transformation of compounds with structures similar to the one . It highlights the versatility of such compounds in synthetic chemistry and their potential applications in creating novel chemical entities (T. Nishiwaki, K. Azechi, Fusako Fujiyama, 1974).
Amino-acid Conjugates and Structural Analysis
The research on amino-acid conjugates by Benoiton et al. (2009) discusses the synthesis and confirmation of structures that include ethoxymethylene groups, providing valuable information on the chemical and physical properties of such compounds. This study contributes to our understanding of the complex interactions between different chemical moieties and their potential applications in drug development and biochemistry (N. Benoiton, F. Hudecz, F. Chen, 2009).
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-10-16-15(20)14-11(3)19(18-17-14)12-8-6-7-9-13(12)21-5-2/h6-9H,4-5,10H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQIDBWASNDWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4535091.png)
![N-(4-chlorophenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B4535099.png)


![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B4535138.png)
![N-(2-furylmethyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4535139.png)

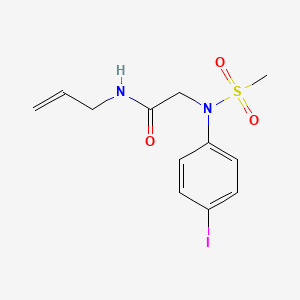
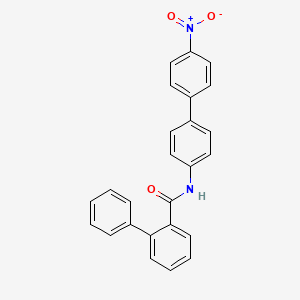
![N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4535163.png)
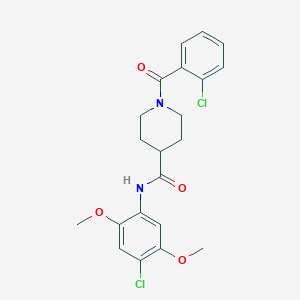
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B4535179.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4535182.png)
